Cas no 223389-16-0 (1-(Furo[2,3-c]pyridin-5-yl)ethanone)

1-(Furo[2,3-c]pyridin-5-yl)ethanone structure
223389-16-0 structure
商品名:1-(Furo[2,3-c]pyridin-5-yl)ethanone
CAS番号:223389-16-0
MF:C9H7NO2
メガワット:161.15738
CID:244507
PubChem ID:9793902

1-(Furo[2,3-c]pyridin-5-yl)ethanone 化学的及び物理的性質

名前と識別子

    • 1-(Furo[2,3-c]pyridin-5-yl)ethanone
    • 5-Acetylfuro[2,3-c]pyridine
    • Ethanone,1-furo[2,3-c]pyridin-5-yl-
    • HKOXPERDUASDCQ-UHFFFAOYSA-N
    • SCHEMBL55605
    • 1-furo[2,3-c]pyridin-5-ylethanone
    • 223389-16-0
    • MDL: MFCD18259881
    • インチ: InChI=1S/C9H7NO2/c1-6(11)8-4-7-2-3-12-9(7)5-10-8/h2-5H,1H3
    • InChIKey: HKOXPERDUASDCQ-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CN=C(C(=O)C)C=C2C=C1

計算された属性

  • せいみつぶんしりょう: 161.04771
  • どういたいしつりょう: 161.047678466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 43.1Ų

じっけんとくせい

  • PSA: 43.1

1-(Furo[2,3-c]pyridin-5-yl)ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM306848-1g
1-(Furo[2,3-c]pyridin-5-yl)ethanone
223389-16-0 95%
1g
$1427 2024-07-28
Alichem
A029187642-1g
1-(Furo[2,3-c]pyridin-5-yl)ethanone
223389-16-0 95%
1g
$1969.80 2023-09-02
Alichem
A029187642-5g
1-(Furo[2,3-c]pyridin-5-yl)ethanone
223389-16-0 95%
5g
$5252.80 2023-09-02

1-(Furo[2,3-c]pyridin-5-yl)ethanone 関連文献

1-(Furo[2,3-c]pyridin-5-yl)ethanoneに関する追加情報

Comprehensive Overview of 1-(Furo[2,3-c]pyridin-5-yl)ethanone (CAS No. 223389-16-0): Properties, Applications, and Industry Insights

1-(Furo[2,3-c]pyridin-5-yl)ethanone (CAS No. 223389-16-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique heterocyclic structure. This furopyridine derivative features a fused furan and pyridine ring system, making it a valuable scaffold for drug discovery and material science applications. Researchers are increasingly exploring its potential as a bioactive intermediate in the development of novel therapeutic agents.

The compound's molecular structure combines a furo[2,3-c]pyridine core with an acetyl functional group, creating opportunities for diverse chemical modifications. Recent studies highlight its relevance in addressing current challenges in medicinal chemistry, particularly in the design of small molecule inhibitors targeting specific biological pathways. The CAS 223389-16-0 identifier has seen growing search volume across scientific databases, reflecting rising interest in its synthetic applications.

From a synthetic chemistry perspective, 1-(Furo[2,3-c]pyridin-5-yl)ethanone serves as a versatile building block for constructing more complex molecular architectures. Its heteroaromatic ketone functionality allows for various condensation and nucleophilic addition reactions, making it particularly valuable in multi-step organic synthesis. The compound's thermal stability and solubility profile have been subjects of recent investigations, with findings published in several peer-reviewed journals.

In the context of current research trends, this compound aligns with the growing demand for sustainable chemistry solutions. Scientists are exploring eco-friendly synthetic routes to produce furopyridine derivatives, addressing concerns about green chemistry principles. The CAS 223389-16-0 compound has been mentioned in recent patents related to biodegradable materials and catalysis applications, demonstrating its relevance to contemporary industrial needs.

Analytical characterization of 1-(Furo[2,3-c]pyridin-5-yl)ethanone typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are crucial for research applications. Recent method development studies have focused on improving the chromatographic separation of similar heterocyclic compounds, with this specific molecule serving as an important reference standard.

The pharmaceutical industry has shown particular interest in furo[2,3-c]pyridine derivatives due to their potential biological activity profiles. While CAS 223389-16-0 itself is primarily used as an intermediate, its structural analogs have demonstrated interesting pharmacological properties in preliminary studies. Researchers are actively investigating its potential in addressing current healthcare challenges, including the development of targeted therapies for various conditions.

From a commercial availability standpoint, 1-(Furo[2,3-c]pyridin-5-yl)ethanone is typically supplied by specialized fine chemical manufacturers with strict quality control measures. The global market for such high-purity heterocycles has expanded significantly in recent years, driven by increased R&D investment in life sciences. Proper handling and storage recommendations, including protection from moisture and light, are essential for maintaining the compound's stability.

Future research directions for CAS 223389-16-0 may explore its potential in material science applications, particularly in the development of organic electronic components. The compound's conjugated system and electron-rich characteristics make it a candidate for investigation in optoelectronic materials. Additionally, its role in catalysis and ligand design continues to be an area of active exploration in academic and industrial laboratories worldwide.

Safety assessments of 1-(Furo[2,3-c]pyridin-5-yl)ethanone follow standard laboratory protocols for organic compounds. While not classified as hazardous under current regulations, researchers emphasize proper personal protective equipment and ventilation controls when handling this material. The compound's environmental fate and biodegradation pathways represent another emerging area of study, aligning with the chemical industry's focus on sustainable practices.

In conclusion, 1-(Furo[2,3-c]pyridin-5-yl)ethanone (CAS No. 223389-16-0) represents an important heterocyclic building block with diverse potential applications across multiple scientific disciplines. Its growing presence in patent literature and research publications underscores its value as a versatile synthetic intermediate. As scientific understanding of furopyridine chemistry advances, this compound will likely play an increasingly significant role in addressing contemporary challenges in drug discovery, materials development, and green chemistry initiatives.

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